molecular formula C11H14N4OS B12792398 6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl- CAS No. 60060-31-3

6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-

Cat. No.: B12792398
CAS No.: 60060-31-3
M. Wt: 250.32 g/mol
InChI Key: OGVABPIXIPLXAY-UHFFFAOYSA-N
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Description

“6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” is a complex organic compound that belongs to the class of triazolobenzothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a benzothiadiazine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzothiadiazine Moiety: This step may involve the reaction of a suitable amine with a sulfonamide derivative.

    Fusion of the Rings: The final step involves the fusion of the triazole and benzothiadiazine rings, which can be facilitated by heating or using a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.

    Purification Techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

“6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of sulfoxides or sulfones.

    Reduction: Can result in the formation of amines or alcohols.

    Substitution: Can introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antifungal and antibacterial properties.

    Benzothiadiazine Derivatives: Used as diuretics and antihypertensive agents.

Uniqueness

“6H-1,2,4-Triazolo(4,3-b)(4,1,2)benzothiadiazin-9(9aH)-one, 7,8-dihydro-3,7,7-trimethyl-” is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

60060-31-3

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

3,7,7-trimethyl-8,9a-dihydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazin-9-one

InChI

InChI=1S/C11H14N4OS/c1-6-12-13-10-15(6)14-7-4-11(2,3)5-8(16)9(7)17-10/h9H,4-5H2,1-3H3

InChI Key

OGVABPIXIPLXAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C3CC(CC(=O)C3S2)(C)C

Origin of Product

United States

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